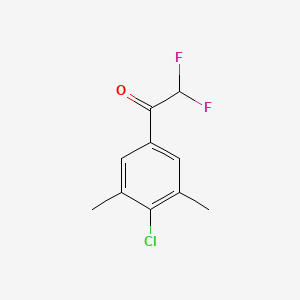![molecular formula C18H27N3O3 B14775804 benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the carbamate group.
N-Methylcarbamate Derivatives: Similar in structure but may have different substituents on the piperidine ring.
Uniqueness
Benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-8-15(9-11-21)12-20(2)18(23)24-13-16-6-4-3-5-7-16/h3-7,14-15H,8-13,19H2,1-2H3 |
Clé InChI |
LQJIXFHHUHGBTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


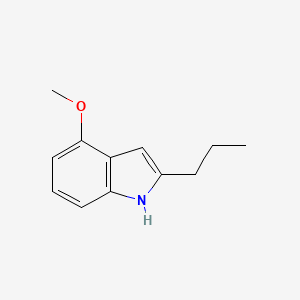

![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
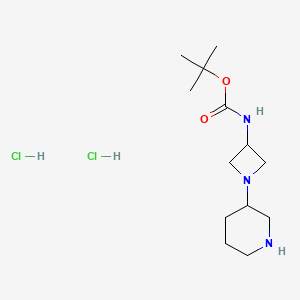
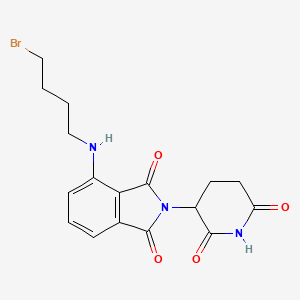
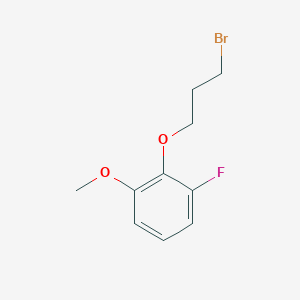
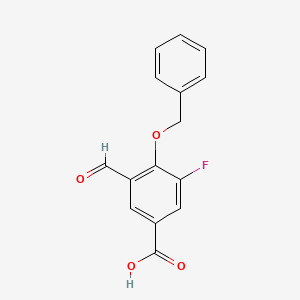
![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
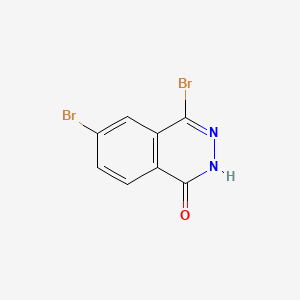
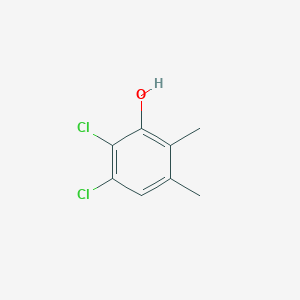
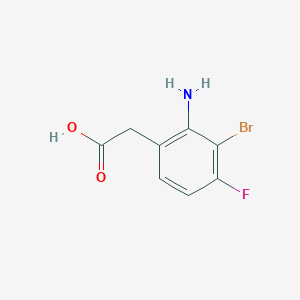
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
